Cas no 890638-74-1 (2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide)

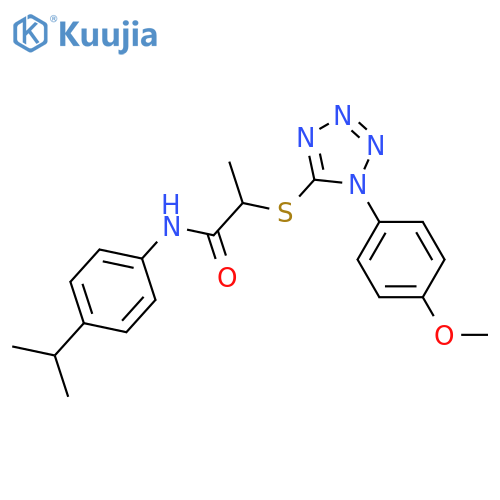

890638-74-1 structure

商品名:2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide

CAS番号:890638-74-1

MF:C20H23N5O2S

メガワット:397.493922472

CID:5439948

2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide 化学的及び物理的性質

名前と識別子

-

- 2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)propanamide

- Propanamide, 2-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio]-N-[4-(1-methylethyl)phenyl]-

- 2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide

-

- インチ: 1S/C20H23N5O2S/c1-13(2)15-5-7-16(8-6-15)21-19(26)14(3)28-20-22-23-24-25(20)17-9-11-18(27-4)12-10-17/h5-14H,1-4H3,(H,21,26)

- InChIKey: PQIZFLDKYBRAST-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(C(C)C)C=C1)(=O)C(SC1N(C2=CC=C(OC)C=C2)N=NN=1)C

2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3090-2708-5mg |

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide |

890638-74-1 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3090-2708-20mg |

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide |

890638-74-1 | 90%+ | 20mg |

$99.0 | 2023-04-27 | |

| Life Chemicals | F3090-2708-10μmol |

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide |

890638-74-1 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3090-2708-3mg |

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide |

890638-74-1 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3090-2708-15mg |

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide |

890638-74-1 | 90%+ | 15mg |

$89.0 | 2023-04-27 | |

| Life Chemicals | F3090-2708-2mg |

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide |

890638-74-1 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3090-2708-50mg |

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide |

890638-74-1 | 90%+ | 50mg |

$160.0 | 2023-04-27 | |

| Life Chemicals | F3090-2708-30mg |

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide |

890638-74-1 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3090-2708-5μmol |

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide |

890638-74-1 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3090-2708-40mg |

2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]propanamide |

890638-74-1 | 90%+ | 40mg |

$140.0 | 2023-04-27 |

2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

890638-74-1 (2-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylsulfanyl}-N-4-(propan-2-yl)phenylpropanamide) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬